(11-Ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate
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Overview
Description
CID 3886 is a natural product found in Aconitum nasutum, Aconitum jaluense, and other organisms with data available.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Approaches : One study outlines a synthesis method starting from ethyl 2-oxo-5-hydroxycyclohexanecarboxylate, detailing a multi-step process which includes attempts to modify the ring structure (Takahiro Nakamura et al., 1962).
Chemical Modifications and Derivatives : Research has explored the regiospecific deoxygenation of similar β-resorcylic ester derivatives, leading to the creation of various benzoate compounds, indicating the potential for diverse chemical modifications of related structures (A. J. Bartlett et al., 1983).
Isolation and Characterization of Metabolites : Another study focused on the isolation of metabolites from mollusks, leading to the discovery of compounds with structures similar to the query chemical, highlighting the role of natural sources in deriving structurally complex molecules (K. Chakraborty & Minju Joy, 2019).
Potential Therapeutic Applications
Antioxidant and Anti-Inflammatory Properties : Research on related oxygenated heterocyclic metabolites has demonstrated significant antioxidant and anti-inflammatory activities. These findings suggest the potential for similar compounds to be used in pharmaceutical applications (K. Chakraborty & Vamshi Krishna Raola, 2018).
Antimicrobial and Antioxidant Properties : Another study on dihydroxybenzoic acid and dihydroxybenzaldehyde, compounds with some structural similarity, showed significant antimicrobial and antioxidant properties, indicating the potential of complex organic molecules in therapeutic applications (N. Syafni et al., 2012).
properties
Product Name |
(11-Ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate |
---|---|
Molecular Formula |
C32H44N2O8 |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
(11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate |
InChI |
InChI=1S/C32H44N2O8/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35) |
InChI Key |
NWBWCXBPKTTZNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
synonyms |
lappaconitine lappacontine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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